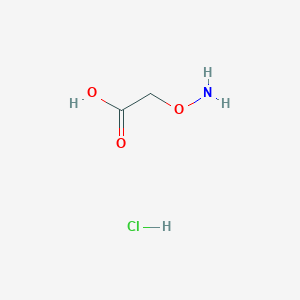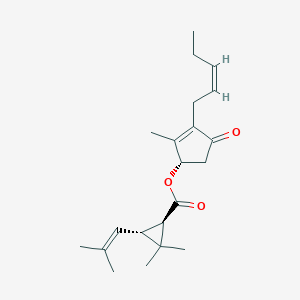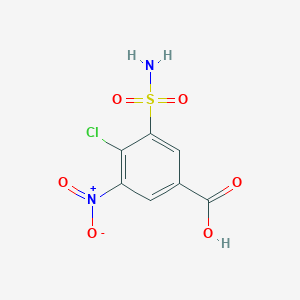
2-ブロモ-4'-イソプロピルアセトフェノン
概要
説明
2-Bromo-4’-isopropylacetophenone: is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . It is characterized by the presence of a bromine atom at the second position and an isopropyl group at the fourth position of the acetophenone structure. This compound is typically found as an off-white solid and is known for its moisture sensitivity .
科学的研究の応用
2-Bromo-4’-isopropylacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides .
Biology: The compound is utilized in the study of and .
Medicine: It serves as a precursor in the synthesis of with potential therapeutic applications.
Industry: The compound is employed in the production of and .
作用機序
Target of Action
It is known that brominated acetophenone derivatives are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mode of Action
The mode of action of 2-Bromo-4’-isopropylacetophenone involves a bromination reaction on acetophenone derivatives . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
Biochemical Pathways
The compound is involved in the bromination reaction of carbonyl compounds, which is a crucial aspect of organic chemistry .
Pharmacokinetics
The compound’s physical and chemical properties such as density (1308g/cm3), boiling point (3022ºC at 760 mmHg), and molecular weight (24112400) can influence its pharmacokinetics .
Result of Action
Α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4’-isopropylacetophenone. Factors such as reaction time, reaction temperature, and dosage of the brominating agent can affect the bromination reaction of acetophenone derivatives .
生化学分析
Biochemical Properties
It is known that brominated compounds often participate in electrophilic aromatic substitution reactions, which could potentially influence the function of enzymes, proteins, and other biomolecules .
Cellular Effects
Brominated compounds can potentially influence cell function by interacting with cell signaling pathways, influencing gene expression, and affecting cellular metabolism .
Molecular Mechanism
Brominated compounds can potentially exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that brominated compounds can potentially interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-isopropylacetophenone can be achieved through the α-bromination of 4’-isopropylacetophenone. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is typically carried out at a temperature of 90°C in the presence of acetic acid as a solvent . Another method involves the use of bromine in dichloromethane at 0°C , followed by purification through flash column chromatography .
Industrial Production Methods: Industrial production of 2-Bromo-4’-isopropylacetophenone often involves large-scale bromination reactions using bromine or hydrobromic acid in the presence of suitable solvents like chloroform or ethyl acetate . The reaction conditions are optimized to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 2-Bromo-4’-isopropylacetophenone primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as or . The reactions are typically carried out in like (DMSO) or .
Oxidation Reactions: Reagents like or can be used to oxidize the compound to its corresponding .
Reduction Reactions: Reducing agents such as or can be employed to reduce the compound to its corresponding .
Major Products Formed:
Substitution Reactions: Formation of .
Oxidation Reactions: Formation of .
Reduction Reactions: Formation of .
類似化合物との比較
- 2-Bromo-4-methylacetophenone
- 2-Bromo-4-tert-butylacetophenone
- 2-Bromo-4-chloroacetophenone
Comparison: 2-Bromo-4’-isopropylacetophenone is unique due to the presence of the isopropyl group , which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific structural and functional requirements .
特性
IUPAC Name |
2-bromo-1-(4-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDQVYYLJSTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554871 | |
| Record name | 2-Bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51012-62-5 | |
| Record name | 2-Bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














